4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C8H11N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of N,N-dimethylaniline followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation process adds a sulfonamide group. The reaction conditions for these processes usually involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 4-AMINO-N,N-DIMETHYL-3-AMINOBENZENE-1-SULFONAMIDE .
Scientific Research Applications
4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N,N-DIMETHYL-3-NITROANILINE: Similar structure but lacks the sulfonamide group.
4-AMINO-3-NITROBENZENESULFONAMIDE: Similar structure but lacks the N,N-dimethyl groups.
Sulfamethazine: Contains a sulfonamide group but has a different aromatic ring structure.
Uniqueness
4-AMINO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both the nitro and sulfonamide groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-N,N-dimethyl-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSAGHTZIZCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321298 | |
Record name | MLS000757123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57824-29-0 | |
Record name | MLS000757123 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000757123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.